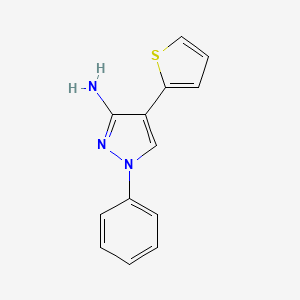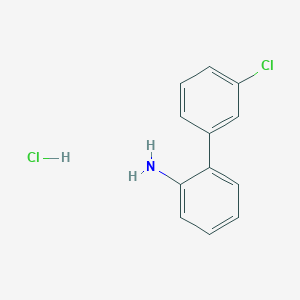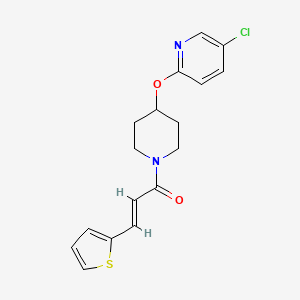![molecular formula C17H25FN2O2 B2582370 Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 1781100-51-3](/img/structure/B2582370.png)
Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate” is a chemical compound with the CAS number 887583-57-5 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is “tert-butyl 4-(2-fluoroanilino)-1-piperidinecarboxylate” and its InChI code is "1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.37 . It is a powder in physical form and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have detailed the synthesis and characterization of structurally similar compounds, underscoring their importance as intermediates in the production of biologically active molecules or for further chemical modifications. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate illustrate the process of creating complex molecules for further biological evaluation (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015). This study not only provides a methodological framework for synthesizing similar compounds but also emphasizes the role of structural analysis in understanding molecular interactions.
Biological Activity
Research into the biological activity of related compounds has shown a range of effects, from moderate anthelmintic to poor antibacterial activities. The aforementioned study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its potential in anthelmintic applications, although with limited efficacy against bacteria. Such findings are crucial for guiding future drug discovery efforts and for the design of compounds with enhanced biological activities.
Material Science and Corrosion Inhibition
Further applications extend into material science, where compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive properties. A study demonstrated the compound's efficacy in protecting carbon steel in a corrosive environment, highlighting its potential as a corrosion inhibitor for industrial applications (Praveen et al., 2021). This research underscores the versatility of such compounds beyond biological realms, opening pathways to their use in protecting materials from degradation.
Safety and Hazards
Zukünftige Richtungen
The compound is a precursor that can be used for the manufacture of fentanyl and its analogues . Given the opioid crisis in North America, there is a significant focus on controlling the use of such precursors . The compound has been placed under international control, which allows governments to seize illicit shipments of these chemicals . This also enables governments to take stronger measures to prevent their diversion from licit industry and collaborate more closely across international borders .
Eigenschaften
IUPAC Name |
tert-butyl 4-[amino-(2-fluorophenyl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15(19)13-6-4-5-7-14(13)18/h4-7,12,15H,8-11,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMJFZGZALNVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)

![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)
![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2582296.png)



![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)


![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)